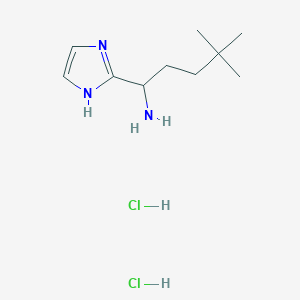

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

While specific synthesis methods for “1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride” are not available, imidazole derivatives can be synthesized through various methods . For example, one method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of imidazole derivatives generally includes a five-membered ring with two nonadjacent nitrogen atoms . The empirical formula for a similar compound, [(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, is C7H15Cl2N3 .科学的研究の応用

Analytical Chemistry Applications

A study by You et al. (2006) developed a sensitive method for determining amino compounds using fluorescence detection. This method involves the condensation reaction with a reagent related to the imidazole compound , indicating potential applications of imidazole derivatives in analytical chemistry, especially in the detection and analysis of amines in environmental and biological samples (You et al., 2006).

Synthesis of Imidazole Derivatives

Research by Zhang Hong-bin (2011) and by D. Srinivas et al. (2014) explores the synthesis of various imidazole derivatives, highlighting the chemical versatility and potential applications of imidazole compounds in creating nitrogen-rich molecules. These findings suggest that 1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride could be a precursor or an intermediate in synthesizing new organic compounds (Zhang Hong-bin, 2011); (Srinivas et al., 2014).

Photocatalytic and Sorption Properties

A study by Hong-Ru Fu et al. (2014) investigated metal-organic frameworks incorporating an imidazole derivative, revealing its utility in selective adsorption of small hydrocarbons and photocatalytic properties. This indicates that similar imidazole compounds could be utilized in environmental applications such as gas capture or as catalysts in chemical reactions (Hong-Ru Fu et al., 2014).

Organic Synthesis and Reactivity

Various studies explore the reactivity and synthetic applications of imidazole derivatives. For instance, S. Ohta et al. (2000) and Lionel Cheruzel et al. (2011) discuss the nucleophilic addition reactions and the preparation of ligands with imidazole compounds. These studies highlight the potential of imidazole derivatives in organic synthesis and as components in larger molecular structures (Ohta et al., 2000); (Cheruzel et al., 2011).

作用機序

Target of Action

Compounds with imidazole rings are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, often related to the targets they interact with .

Pharmacokinetics

Imidazole derivatives are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, often related to their interaction with their targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride . These factors can include pH, temperature, and the presence of other compounds.

将来の方向性

The future directions for research on “1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by imidazole derivatives , these compounds may have potential for development into new drugs or therapeutic agents.

特性

IUPAC Name |

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3.2ClH/c1-10(2,3)5-4-8(11)9-12-6-7-13-9;;/h6-8H,4-5,11H2,1-3H3,(H,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUWWIMJFYUOQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C1=NC=CN1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419410.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2419411.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2419418.png)

![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2419419.png)

![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2419424.png)

![2-amino-6-ethyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2419425.png)

![3-(furan-2-ylmethyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2419428.png)